rossicaside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

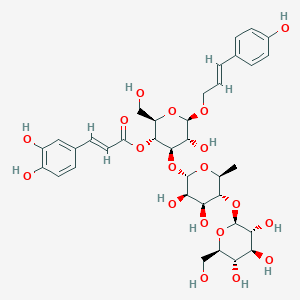

rossicaside B is a natural product found in Boschniakia rossica with data available.

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Rossicaside B has demonstrated significant hepatoprotective effects, particularly against carbon tetrachloride-induced liver damage in animal models. In a study involving mice, administration of this compound prior to exposure to carbon tetrachloride resulted in:

- Reduction of serum toxicity markers : The levels of aspartate aminotransferase and alanine aminotransferase were significantly decreased, indicating reduced liver damage .

- Antioxidative activity : this compound treatment led to increased levels of reduced glutathione and enhanced activities of antioxidative enzymes in liver tissues, suggesting a protective mechanism against oxidative stress .

Anti-Tumor Activity

Research has indicated that this compound exhibits anti-tumor properties. It has been shown to:

- Inhibit tumor cell proliferation : The compound promotes apoptosis in various cancer cell lines, including A549 lung carcinoma cells, by modulating the expression of key proteins involved in cell cycle regulation and apoptosis .

- Enhance immune response : In studies with tumor-bearing mice, this compound increased serum levels of interleukin-2 and tumor necrosis factor-alpha while decreasing levels of malondialdehyde, indicating a potential role in enhancing immune functions during cancer treatment .

Anti-Inflammatory Properties

This compound has exhibited strong anti-inflammatory effects:

- Reduction of inflammatory markers : It inhibits the expression of cyclooxygenase-2 and inducible nitric oxide synthase in liver tissues exposed to inflammatory stimuli .

- Alleviation of edema : In animal models, this compound significantly reduced carrageenan-induced paw swelling, demonstrating its effectiveness in managing inflammation-related conditions .

Neuroprotective Effects

The compound has also been studied for its neuroprotective potential:

- Cognitive enhancement : In models of Alzheimer's disease, this compound improved learning and memory by promoting the expression of nestin in neural stem cells and reducing glial cell activation, which is often associated with neurodegeneration .

- Protection against oxidative stress : Its antioxidative properties help mitigate oxidative damage in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases .

Antioxidative Activity

This compound's capacity to scavenge free radicals contributes to its overall health benefits:

- Inhibition of lipid peroxidation : Studies have shown that the compound effectively inhibits lipid peroxidation in vitro, which is crucial for preventing cellular damage in various tissues .

- Total antioxidant capacity : The antioxidative effects are concentration-dependent, making it a candidate for further investigation as a natural antioxidant agent .

Summary Table of Applications

Propiedades

Fórmula molecular |

C36H46O19 |

|---|---|

Peso molecular |

782.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2+,11-7+/t16-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-/m0/s1 |

Clave InChI |

KKCGJZXNCXWIHC-DSLUARRUSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OC/C=C/C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC=CC4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Sinónimos |

rossicaside B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.